molecular formula C16H20N4O3 B2674454 1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1172084-96-6

1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No.: B2674454
CAS No.: 1172084-96-6
M. Wt: 316.361
InChI Key: PKEKPENSHAEMFW-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a chemical compound featuring a pyridazinone core linked to a 4-ethoxyphenyl-substituted urea moiety, designed for research applications. This structure is of significant interest in medicinal chemistry due to the established biological activities of pyridazinone derivatives. These compounds are frequently investigated for their potential to inhibit key pro-inflammatory pathways. For instance, structurally related pyridazinones have been demonstrated to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity and the subsequent production of inflammatory cytokines like IL-6 in immune cells . The anti-inflammatory potential of this chemical class makes them valuable tools for studying conditions involving persistent inflammation. Beyond immunology, the pyridazinone scaffold is a recognized pharmacophore in oncology research. Derivatives have been explored for their role in modulating critical targets such as phosphodiesterase 4 (PDE4) and the expression of oncogenes like MYC , highlighting their potential in anticancer agent discovery. The mechanism of action for this compound class often involves interaction with enzymatic targets or signaling pathways, potentially through hydrogen bonding and hydrophobic interactions facilitated by the pyridazinone and urea groups . Researchers can utilize this compound as a key intermediate or lead structure in developing novel therapeutic agents for inflammation-driven diseases and specific cancers. This product is strictly labeled For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-2-23-14-8-6-13(7-9-14)19-16(22)17-10-4-12-20-15(21)5-3-11-18-20/h3,5-9,11H,2,4,10,12H2,1H3,(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEKPENSHAEMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a novel compound with a complex structure that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : Approximately 342.36 g/mol
  • Key Functional Groups : Ethoxyphenyl moiety, pyridazinone core, and urea functional group.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects.
  • Receptor Modulation : It may interact with various cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Gene Expression Modulation : The compound can affect the expression of genes associated with immune responses and cellular proliferation.

Anti-inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses .

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer activity. In cell line studies, it has been shown to induce apoptosis in various cancer cells, potentially through the activation of caspase pathways . The unique structural features of the compound enhance its interaction with cancer cell targets, making it a candidate for further development in oncology.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies reveal that it exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections . The ethoxy group may enhance lipophilicity, facilitating better membrane penetration and efficacy against pathogens.

Case Studies

StudyFindingsImplications
In vitro evaluation of anti-inflammatory effectsSignificant reduction in TNF-alpha and IL-6 levels in treated cellsSupports potential use in inflammatory diseases
Evaluation of anticancer propertiesInduction of apoptosis in breast and colon cancer cell linesPromising candidate for cancer therapy
Antimicrobial testingEffective against E. coli and Staphylococcus aureusPotential for development as an antimicrobial agent

Scientific Research Applications

Inhibition of Monoamine Oxidase B

Research indicates that 1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea exhibits significant inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters such as dopamine. This inhibition is particularly relevant for the treatment of neurodegenerative disorders like Parkinson's disease, where increased dopamine levels can alleviate symptoms.

Molecular docking studies have demonstrated that the compound interacts with key amino acid residues in the active site of MAO-B, suggesting a competitive inhibition mechanism. This characteristic positions it as a candidate for further exploration in drug design aimed at neurological conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and selectivity of this compound. Variations in substituents on the phenyl and pyridazinone rings can significantly affect biological activity. For instance, modifications that enhance hydrophobic interactions or improve binding affinity to MAO-B are of particular interest.

Potential Therapeutic Applications

The primary applications of this compound include:

  • Neuroprotective Agents : Due to its MAO-B inhibitory properties, it may serve as a neuroprotective agent in treating Parkinson's disease and other neurodegenerative disorders.
  • Drug Design : Its unique structure makes it a valuable scaffold for designing new drugs targeting MAO-B or related pathways.

Case Study: MAO-B Inhibition

In a study focused on the pharmacological profile of various MAO-B inhibitors, this compound was highlighted for its competitive inhibition characteristics. The study provided insights into how structural modifications could enhance its inhibitory potency against MAO-B, leading to potential therapeutic advancements .

Research on Related Compounds

Comparative studies with similar compounds have revealed that structural elements such as the ethoxy group and the pyridazinone moiety are critical for maintaining biological activity. These findings underscore the importance of specific chemical features in developing effective MAO-B inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea with structurally or functionally related urea derivatives, based on synthesis, substituents, and inferred pharmacological properties:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Pharmacological Relevance Reference(s)
This compound 4-ethoxyphenyl, pyridazinone-propyl linker ~330 (estimated) Potential kinase inhibitor or receptor modulator (inferred from pyridazinone derivatives) N/A
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) 3,5-dimethoxyphenyl, pyrazole Not specified Evaluated for bioactivity in arylpiperazine/pyrazolopyrimidinone studies
N-[3-(10H-Phenothiazin-1-yl)propyl]-4-(substituted phenyl)urea (Compounds 4a–m) Phenothiazine core, substituted phenylurea ~400–450 (estimated) Antimicrobial and antipsychotic activity (phenothiazine derivatives)
1-(3-(1H-Imidazol-1-yl)propyl)-3-(4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenyl)urea (S24) Imidazole-propyl linker, purine substituent ~480 (estimated) Selective Nek2 kinase inhibitor
Cabergoline Dopamine agonist; 3-(dimethylamino)propyl, allyl-carbony substituents 451.62 Dopamine D2 receptor agonist (Parkinson’s disease, hyperprolactinemia)

Structural and Functional Analysis

Urea Backbone : All compounds share a urea core, enabling hydrogen-bond interactions critical for target binding. For example, cabergoline’s urea moiety is essential for dopamine receptor agonism , while MK13’s urea links aryl and heterocyclic groups for bioactivity .

Substituent Effects: Aryl Groups: The 4-ethoxyphenyl group in the target compound contrasts with MK13’s 3,5-dimethoxyphenyl group. Methoxy/ethoxy substituents influence solubility and receptor affinity. Heterocyclic Moieties: The pyridazinone in the target compound differs from phenothiazine (antipsychotic activity ) and purine (kinase inhibition in S24 ). Pyridazinones are associated with anti-inflammatory and kinase-inhibitory properties.

Linker Flexibility: The propyl chain in the target compound is analogous to phenothiazine derivatives (e.g., Compounds 4a–m), which enhance conformational adaptability for target engagement .

Pharmacological Implications

  • Kinase Inhibition: S24’s purine-based design suggests the target compound’s pyridazinone group may similarly target kinases (e.g., cyclin-dependent kinases) .
  • Antimicrobial Activity: Phenothiazine-urea hybrids (Compounds 4a–m) demonstrate broad-spectrum activity, suggesting the pyridazinone-propyl urea could be repurposed for infectious disease research .

Q & A

Q. How can researchers optimize the synthesis of 1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea to improve yield and purity?

Methodological Answer:

  • Stepwise Functionalization : Begin with phenothiazine or pyridazinone precursors, as demonstrated in analogous urea derivatives (e.g., N-[3-(10H-phenothiazin-1-yl)propyl]urea synthesis via condensation with urea ).
  • Purification : Use column chromatography with gradients like DCM-MeOH (0–4%) to isolate intermediates, followed by recrystallization for final product purity .
  • Characterization : Validate via ESI-MS (e.g., molecular ion peaks at [M+H]+ 527.2777 or 548.2174) and NMR (e.g., δ 1.3–1.5 ppm for ethoxy groups, δ 6.8–7.5 ppm for aromatic protons) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify ethoxyphenyl protons (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂), pyridazinone carbonyl (δ ~165–170 ppm), and urea NH (δ ~8.5 ppm, broad) .
  • IR Spectroscopy : Detect urea C=O stretches (~1640–1680 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular formula (e.g., C₁₉H₂₁N₃O₃) and rule out impurities .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory bioactivity data across studies (e.g., IC₅₀ variability in enzyme inhibition assays)?

Methodological Answer:

  • Assay Standardization : Normalize conditions (e.g., pH, temperature, solvent concentration) to minimize artifacts. For example, IC₅₀ discrepancies in protein arginine N-methyltransferase 3 inhibition (2200–2700 nM) may arise from solvent-DMSO interactions .
  • Dose-Response Validation : Use triplicate experiments with positive/negative controls (e.g., reference inhibitors like 1-(1,2,3-benzothiadiazol-6-yl)urea derivatives) .
  • Computational Modeling : Perform docking studies to assess binding affinity variations due to substituent effects (e.g., ethoxyphenyl vs. fluorophenyl groups) .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in cellular systems?

Methodological Answer:

  • Target Identification : Use pull-down assays with biotinylated analogs or photoaffinity labeling to capture binding partners .
  • Pathway Analysis : Employ RNA-seq or phosphoproteomics to map downstream effects (e.g., pyridazinone-linked urea derivatives modulating kinase pathways) .
  • Resistance Studies : Generate drug-resistant cell lines via CRISPR-Cas9 mutagenesis to identify target mutations .

Q. What structural analogs of this compound show improved pharmacokinetic properties, and how are they synthesized?

Methodological Answer:

  • Bioisosteric Replacement : Replace the ethoxyphenyl group with fluorophenyl or chlorophenyl moieties to enhance metabolic stability, as seen in related urea derivatives .
  • Prodrug Strategies : Introduce ester groups (e.g., ethyl 6-oxopyridazine carboxylates) for enhanced solubility, followed by enzymatic hydrolysis in vivo .
  • SAR Analysis : Compare logP and bioavailability of analogs like 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea to prioritize candidates .

Q. How should researchers address stability challenges in aqueous formulations of this compound?

Methodological Answer:

  • pH Optimization : Test stability across pH 3–8 buffers; pyridazinone moieties may degrade under acidic conditions .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
  • Accelerated Stability Testing : Use thermal stress (40°C/75% RH) and UPLC-MS to monitor degradation products (e.g., cleavage of the urea linkage) .

Data Interpretation & Validation

Q. How to validate computational predictions (e.g., molecular docking) with experimental data for this compound?

Methodological Answer:

  • Docking Validation : Compare predicted binding poses (e.g., AutoDock Vina) with X-ray crystallography data from structural analogs (e.g., ethyl 6-phenylpyridazine carboxylates) .
  • Free Energy Calculations : Use MM-PBSA/GBSA to correlate computed binding energies with experimental IC₅₀ values .

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points (e.g., due to compound precipitation) .

Ethical & Reproducibility Considerations

Q. How to ensure reproducibility in synthetic protocols across laboratories?

Methodological Answer:

  • Detailed Reaction Logs : Report exact equivalents, reaction times, and solvent batches (e.g., THF stabilized with BHT) .
  • Open Data Sharing : Deposit spectral data (NMR, MS) in public repositories like ChemSpider or PubChem .

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